Cas no 2097867-39-3 (N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide)

N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound featuring a pyrrolidine carboxamide core linked to a quinoxaline moiety via an ether bridge and substituted with a chloro-methoxyphenyl group. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The quinoxaline component may confer binding affinity for biological targets, while the chloro-methoxyphenyl substitution could enhance lipophilicity and metabolic stability. The compound's well-defined heterocyclic architecture makes it suitable for further derivatization or structure-activity relationship studies. Its synthetic route likely involves multi-step organic transformations, emphasizing the need for precise control over reaction conditions to ensure purity and yield.
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide structure
2097867-39-3 structure
Product name:N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
CAS No:2097867-39-3
MF:C20H19ClN4O3
MW:398.842863321304
CID:5999509
PubChem ID:126850663

N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methoxyphenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide
    • 2097867-39-3
    • N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
    • AKOS032465297
    • F6476-4476
    • Inchi: 1S/C20H19ClN4O3/c1-27-18-7-6-13(21)10-17(18)24-20(26)25-9-8-14(12-25)28-19-11-22-15-4-2-3-5-16(15)23-19/h2-7,10-11,14H,8-9,12H2,1H3,(H,24,26)
    • InChI Key: GUAXBHFZNBTLKX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)NC(N1CCC(C1)OC1C=NC2C=CC=CC=2N=1)=O)OC

Computed Properties

  • Exact Mass: 398.1145682g/mol
  • Monoisotopic Mass: 398.1145682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.6Ų
  • XLogP3: 3.2

N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6476-4476-25mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
25mg
$109.0 2023-05-12
Life Chemicals
F6476-4476-40mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
40mg
$140.0 2023-05-12
Life Chemicals
F6476-4476-75mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
75mg
$208.0 2023-05-12
Life Chemicals
F6476-4476-4mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
4mg
$66.0 2023-05-12
Life Chemicals
F6476-4476-100mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
100mg
$248.0 2023-05-12
Life Chemicals
F6476-4476-2μmol
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
2μl
$57.0 2023-05-12
Life Chemicals
F6476-4476-2mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
2mg
$59.0 2023-05-12
Life Chemicals
F6476-4476-15mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
15mg
$89.0 2023-05-12
Life Chemicals
F6476-4476-5mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
5mg
$69.0 2023-05-12
Life Chemicals
F6476-4476-3mg
N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
2097867-39-3 90%+
3mg
$63.0 2023-05-12

Additional information on N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

Professional Introduction to N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide (CAS No. 2097867-39-3)

N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, identified by its CAS number 2097867-39-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by their intricate structural framework, which includes aromatic rings, heterocyclic moieties, and functional groups that contribute to its unique chemical properties and potential biological activities.

The structural composition of N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is highly reminiscent of many pharmacologically active agents. The presence of a 5-chloro-2-methoxyphenyl group suggests possible interactions with biological targets such as enzymes and receptors, while the quinoxalin-2-yloxy moiety introduces additional complexity that may enhance binding affinity or selectivity. These features make the compound a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on identifying and optimizing molecules with potential therapeutic applications. The pharmaceutical industry has increasingly turned towards innovative chemical entities that can modulate biological pathways in a targeted manner. N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide exemplifies this trend, as its structural features align well with the criteria for drug-like molecules.

The compound's molecular architecture incorporates elements that are known to be favorable for oral bioavailability and metabolic stability. The pyrrolidine ring, in particular, is a common pharmacophore found in many approved drugs, often contributing to favorable pharmacokinetic properties. Additionally, the presence of both chloro and methoxy substituents on the aromatic ring suggests potential for diverse interactions with biological targets, which could be exploited for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide. These tools have been instrumental in identifying lead compounds for further optimization through structure-based drug design. By leveraging these technologies, scientists can accelerate the discovery process and bring new therapeutic options to patients more quickly.

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide represents a testament to the ingenuity of modern synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and precise regioselective reactions, showcasing the capabilities of contemporary synthetic methodologies. This compound serves as an excellent example of how complex molecular architectures can be constructed with high precision, paving the way for the development of novel pharmaceuticals.

The potential biological activity of N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide remains an area of active investigation. Preliminary studies suggest that this compound may exhibit properties relevant to various therapeutic areas, including oncology, neurology, and inflammation. The ability to modulate key biological pathways could make it a valuable asset in the quest for new treatments for complex diseases.

In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide (CAS No. 2097867-39-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties positions it as a promising candidate for further development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the discovery and optimization of future therapeutic agents.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd